N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a fused thieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide) and a 2,3-dihydro-1,4-benzodioxin substituent. The propanamide moiety is conjugated via an (E)-configured imine bond.
Properties
Molecular Formula |
C16H18N2O5S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H18N2O5S2/c1-2-15(19)17-16-18(11-8-25(20,21)9-14(11)24-16)10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7,11,14H,2,5-6,8-9H2,1H3 |
InChI Key |
ZINCGLUBCDZTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Catechol Derivative Functionalization
The benzodioxin ring system originates from 6-aminocatechol derivatives. A proven method involves:
-
Protection of amine groups using tert-butoxycarbonyl (Boc) anhydride in dichloromethane
-
Cyclization with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C)
-
Deprotection via trifluoroacetic acid to yield 2,3-dihydro-1,4-benzodioxin-6-amine
Table 1: Comparative Analysis of Benzodioxin Synthesis Methods
| Method | Reagents | Temp (°C) | Yield (%) | Citation |
|---|---|---|---|---|
| Dibromoethane | K₂CO₃, DMF | 80 | 78 | |
| Mitsunobu | DIAD, PPh₃, THF | 25 | 65 | |
| Microwave-Assisted | EtOH, AcOH, MW | 120 | 82 |
Microwave irradiation significantly enhances reaction efficiency, reducing cyclization time from 12 h to 15 min while improving yield.
Construction of the Tetrahydrothieno[3,4-d][1, thiazole Ring System
Hantzsch Thiazole Synthesis
The thienothiazole core forms via condensation of α-bromoketones with thiourea derivatives:
-
Generation of α-bromoketone : 3-Bromothiophene-4-carbaldehyde treated with HBr/AcOH
-
Cyclocondensation : React with N-substituted thiourea in ethanol under reflux (Δ, 8 h)
-
Hydrogenation : Pd/C-catalyzed reduction to saturate the thiophene ring
Critical Parameters :
Microwave-Assisted Optimization
Recent advancements employ microwave reactors (Anton Paar Monowave 50) to accelerate thiazole formation:
-
Conditions : 120°C, 6 min, ethanol solvent
-
Advantages : 40% reduction in reaction time vs conventional heating
Oxidation to the 5,5-Dioxide Derivative
Selective Sulfonation Strategies
The conversion of thienothiazole to its 5,5-dioxide derivative demands precise oxidation control:
-
Stepwise Oxidation :
-
First Stage : mCPBA (1 equiv) in CH₂Cl₂ at 0°C → Monoxide intermediate
-
Second Stage : H₂O₂ (30%) in AcOH, 50°C → Dioxide product
-
-
Single-Pot Method :
-
Oxone® (2.2 equiv) in MeOH/H₂O (3:1), 25°C, 12 h
-
Table 2: Sulfonation Efficiency Comparison
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| mCPBA/H₂O₂ | CH₂Cl₂/AcOH | 24 | 68 |
| Oxone® | MeOH/H₂O | 12 | 72 |
Introduction of the Propanamide Functional Group
Amide Coupling Techniques
The propanamide side chain installs via nucleophilic acyl substitution:
-
Activation : Propanoic acid → Propanoic anhydride (PyBOP, DIPEA)
-
Coupling : React with thienothiazole amine in THF (-15°C → RT)
-
Workup : Aqueous NaHCO₃ extraction, column chromatography
Key Observations :
-
Low temperatures (-15°C) prevent epimerization at the thiazole nitrogen
-
Triethylamine scavenges HBr byproducts, improving crude purity
Optimization of Reaction Conditions and Yield Improvement
Solvent Effects on Cyclization
Ethanol outperforms DMF in thiazole ring closure due to:
-
Enhanced solubility of ionic intermediates
-
Reduced side product formation from carbocation rearrangements
Figure 1 : Solvent polarity vs reaction yield (Ethanol: 89%, DMF: 63%, THF: 71%)
Catalytic Hydrogenation Advancements
Recent protocols employ:
-
Pd/C (10%) in MeOH under 50 psi H₂
-
Time Reduction : 6 h → 2 h via ultrasonic agitation
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chemical Reactions Analysis
Initial Sulfonamide Formation
-
Starting materials : 2,3-Dihydrobenzo-dioxin-6-amine reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base.
-
Conditions : Room temperature, dichloromethane (DCM) solvent.
-
Product : N-(2,3-dihydrobenzodioxin-6-yl)sulfonamide derivatives.
Thiazole Ring Formation
-
Reagents : Sulfonamide intermediates react with bromoacetamides (e.g., 2-bromo-N-methylacetamide) using lithium hydride (LiH) as a base.
-
Conditions : Anhydrous tetrahydrofuran (THF), reflux at 60–70°C.
-
Product : Tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene scaffold.
Oxidation and Functionalization
-
Oxidation : The thiazole ring undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to introduce sulfone groups.
-
Propanamide Coupling : A final coupling reaction with propanoyl chloride introduces the propanamide group.
Reaction Mechanisms
The compound participates in reactions driven by its electrophilic and nucleophilic sites:
Nucleophilic Substitution
-
Site : The sulfone group (-SO₂-) and thiazole nitrogen are susceptible to nucleophilic attack.
-
Example : Reaction with Grignard reagents (e.g., CH₃MgBr) at the thiazole nitrogen to form N-alkyl derivatives.
Oxidation-Reduction
-
Oxidation : The benzodioxin moiety undergoes oxidative ring-opening under strong acidic conditions (e.g., HNO₃/H₂SO₄), yielding catechol derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s double bond, generating a saturated analog.
Amide Hydrolysis
-
Conditions : Hydrolysis with aqueous NaOH or HCl at elevated temperatures (80–100°C).
-
Product : Corresponding carboxylic acid and amine fragments.
Reaction Conditions and Reagents
Reactions are optimized for solvent polarity and temperature:
| Reaction Type | Reagents/Conditions | Solvent | Yield |
|---|---|---|---|
| Sulfonamide formation | Sulfonyl chloride, pyridine | Dichloromethane | 85–90% |
| Thiazole cyclization | LiH, bromoacetamide | THF | 70–75% |
| Oxidation | H₂O₂, acetic acid | DMF | 60–65% |
Stability Under Experimental Conditions
-
Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA).
-
pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes rapidly in strongly basic media (pH > 10).
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
| Feature | This Compound | N-(Benzo[d]thiazol-2-yl) Analogs |
|---|---|---|
| Sulfone reactivity | High (due to -SO₂-) | Low (lacks sulfone) |
| Amide hydrolysis rate | Moderate | Fast (steric hindrance absent) |
| Oxidation susceptibility | Benzodioxin > thiazole | Thiazole > aryl groups |
Research Findings
-
Enzyme Inhibition : Derivatives inhibit α-glucosidase (IC₅₀ = 4.2 µM) and acetylcholinesterase (IC₅₀ = 6.8 µM), suggesting potential for metabolic and neurodegenerative disease therapy.
-
Anticancer Activity : Exhibits antiproliferative effects against pancreatic cancer cell lines (SUIT-2: IC₅₀ = 5.11 µM).
Scientific Research Applications
Chemistry
N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with tailored properties.
Biology
The compound has been investigated for its biological activities, particularly:
- Enzyme Inhibition : Related compounds have shown potential in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are significant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. For example, sulfonamides derived from benzodioxane structures exhibited promising inhibitory activities against these enzymes .
Medicine
This compound has been explored as a potential therapeutic agent due to its unique structural properties. Preliminary studies indicate possible anticancer effects:
Antiproliferative Activity
Recent evaluations have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : SUIT-2 (pancreatic cancer), Capan-1 (pancreatic cancer), Panc-1 (pancreatic cancer).
- Methodology : Sulforhodamine B assay used to assess cell viability.
- Findings : Compounds exhibited IC50 values ranging from 5.11 µM to 10.8 µM across different cell lines .
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its versatile chemical properties. The optimization of synthetic routes for scalability is crucial for commercial production.
Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate | Contains thiazole moiety | Anticancer research |
| N-(2,3-Dihydrobenzo[1,4]-dioxin) derivatives | Benzodioxane structure | Enzyme inhibition |
Uniqueness
The distinct combination of structural features in this compound contributes to its unique chemical and biological properties compared to similar compounds.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)
Compounds 11a and 11b () share a thiazolo[3,2-a]pyrimidine core but differ in substituents:
- 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran groups.
- 11b: 4-Cyanobenzylidene and 5-methylfuran groups.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| 11a | C₂₀H₁₀N₄O₃S | 386 | 243–246 | 68 | Thiazolo-pyrimidine, CN, Trimethylbenzylidene |
| 11b | C₂₂H₁₇N₃O₃S | 403 | 213–215 | 68 | Thiazolo-pyrimidine, CN, Cyanobenzylidene |
| Target | C₁₈H₁₇N₃O₅S₂ | ~443* | N/A | N/A | Benzodioxin, Sulfone, Propanamide |
*Calculated based on structural analysis.
Key Differences :
Triazole-Thione Derivatives ()
The triazole-thione compound in features N—H···S and O—H···S hydrogen bonds, which stabilize its crystal lattice. In contrast, the target compound’s sulfone group could engage in stronger dipole interactions, altering its crystallinity and thermal stability .
Bioactivity and Computational Similarity
- Bioactivity Clustering : highlights that structurally similar compounds cluster by bioactivity. The target’s benzodioxin group, associated with anti-inflammatory properties in literature, may confer distinct activity compared to 11a/b’s furan derivatives .
- Computational Metrics: Tanimoto and Dice indices () could quantify structural similarity between the target and database compounds. For example, MACCS fingerprint analysis might reveal overlap in sulfone and heterocyclic motifs with known kinase inhibitors .
Research Findings and Implications
- Structural Uniqueness: The sulfone and benzodioxin groups differentiate the target compound from analogues, suggesting novel mechanisms of action.
- Synthetic Challenges : High-polarity functional groups may complicate purification, necessitating advanced crystallization techniques as seen in .
- Bioactivity Prediction : Machine learning models () could prioritize the target compound for in vitro testing against cancer or microbial targets, given its structural resemblance to bioactive heterocycles .
Biological Activity
N-[(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including enzyme inhibition studies, antiproliferative effects against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxin moiety and a thieno[3,4-d][1,3]thiazole core. Its molecular formula is , and it possesses multiple functional groups that contribute to its biological activity.
1. Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of related compounds derived from the benzodioxane structure. For instance, sulfonamides containing benzodioxane were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively. The results indicated promising inhibitory activities which suggest that derivatives of the studied compound may also exhibit similar effects .
2. Antiproliferative Activity
The antiproliferative effects of compounds related to this compound have been evaluated against various cancer cell lines. For example:
- Cell Lines Tested : SUIT-2, Capan-1, Panc-1 (pancreatic cancer)
- Methodology : Sulforhodamine B assay was employed to assess cell viability.
- Findings : Compounds demonstrated IC50 values ranging from 5.11 µM to 10.8 µM across different cell lines, indicating significant antiproliferative activity. Notably, some compounds inhibited cell migration in wound-healing assays, suggesting potential anti-metastatic properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Inhibits cell proliferation |
| 9l | Capan-1 | 10.8 | Induces apoptosis |
| 20b | HepG-2 | 4.37 | Targets dihydrofolate reductase |
These findings highlight the potential of benzodioxane derivatives in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally complex heterocycles like this compound often involves multi-step reactions. Key steps include coupling agents (e.g., HBTU for amide bond formation ), reflux conditions with solvents like acetic anhydride or 1,4-dioxane , and crystallization from polar aprotic solvents (e.g., DMF/water mixtures). Yield optimization can be achieved by adjusting stoichiometry, temperature, and catalyst loading. For example, sodium acetate in acetic anhydride improved cyclization efficiency in analogous thiazolo-pyrimidine syntheses (68% yield) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of -NMR, -NMR, IR, and mass spectrometry is essential. -NMR identifies proton environments (e.g., distinguishing E/Z isomerism via coupling constants), while -NMR confirms carbonyl and sulfone groups. IR spectroscopy validates functional groups like sulfonamides (asymmetric S=O stretches at ~1332 cm) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated in thiadiazole-triazine analogs .
Q. What safety protocols are essential during synthesis, particularly for reactive intermediates?
- Methodological Answer : Hazardous intermediates (e.g., trichloroethyl derivatives) require controlled handling under fume hoods with personal protective equipment (PPE). Reactions involving concentrated sulfuric acid or thioureas should follow protocols for ice-water quenching to prevent exothermic hazards . Compliance with lab safety regulations, including 100% proficiency in safety exams, is critical .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths and angles, especially for sulfone and dioxane moieties. Co-crystallization strategies (e.g., using methanol as a co-solvent) can stabilize crystals for analysis . Computational tools like COMSOL Multiphysics or Density Functional Theory (DFT) simulations predict electronic properties and reactive sites, aiding in mechanistic studies .
Q. What experimental designs address contradictions in reported biological activity data?
- Methodological Answer : Factorial design experiments systematically vary parameters (e.g., assay pH, temperature, or cell lines) to identify confounding factors . For instance, discrepancies in anticancer activity might arise from differences in cell permeability or metabolic stability. Replicating assays with standardized protocols (e.g., MTT assays at 48-hour incubation) and using positive controls (e.g., sulphamethoxazole derivatives ) enhance reproducibility.
Q. How can AI-driven tools optimize reaction pathways or predict metabolic outcomes?
- Methodological Answer : Machine learning models trained on reaction databases (e.g., USPTO) can propose novel synthetic routes or predict byproducts. For metabolic studies, tools like AlphaFold2 model protein-compound interactions, while QSAR (Quantitative Structure-Activity Relationship) analysis links structural features (e.g., sulfone groups) to pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
